1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC17782924
Molecular Formula: C16H27NO4
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27NO4 |
|---|---|
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-7-12(11-17)16(13(18)19)8-4-5-9-16/h12H,4-11H2,1-3H3,(H,18,19) |
| Standard InChI Key | NSSNIHVXJYKYCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2(CCCC2)C(=O)O |
Introduction
Molecular Structure and Characterization
Chemical Identity
The compound’s IUPAC name is 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopentane-1-carboxylic acid, with a molecular weight of 297.39 g/mol. Its structure integrates three critical components:
-
A cyclopentane ring substituted at the 1-position with a carboxylic acid group.
-
A piperidine ring attached to the cyclopentane via a single bond at the 3-position.
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A tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₇NO₄ | |
| Molecular Weight | 297.39 g/mol | |
| InChI Key | NSSNIHVXJYKYCV-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2(CCCC2)C(=O)O |
The Boc group enhances stability during synthesis by preventing unwanted nucleophilic attacks on the piperidine nitrogen.
Synthesis Methods
Method 1: Cyclopropane Dicarboxylate Route
A common synthesis involves reacting 1,1-cyclopropanedicarboxylic acid monoethyl ester with diphenylphosphoryl azide (DPPA) and triethylamine in methyl ethyl ketone (MEK). The reaction proceeds at room temperature for 4–6 hours, followed by heating to 80°C to complete the Curtius rearrangement. Purification via column chromatography yields the target compound with ~65% efficiency.
Method 2: Thionyl Chloride-Mediated Esterification
An alternative approach employs thionyl chloride (SOCl₂) to esterify 3-piperidinecarboxylic acid, followed by Boc protection and cyclopentane ring formation via Grignard addition. Chiral separation techniques may be applied to isolate enantiomerically pure forms.
Comparative Synthesis Table
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Cyclopropane | DPPA, triethylamine, MEK | 65% | 80°C, 6 hours |
| SOCl₂ Route | Thionyl chloride, Grignard reagent | 58% | Room temperature |
Physicochemical Properties
Solubility and Stability
The compound exhibits low water solubility (4.48 mg/mL) but dissolves readily in polar aprotic solvents like dichloromethane and dimethylformamide. The Boc group confers stability under basic conditions but is cleavable via acidic treatment (e.g., trifluoroacetic acid).
Thermal Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 142–145°C | |
| Boiling Point | 489.6±45.0°C | |
| LogP (octanol-water) | 2.18 |
Applications in Organic Synthesis
Amine Protection and Deprotection
The Boc group serves as a transient protector for the piperidine nitrogen, enabling selective functionalization of other reactive sites. For example, in peptide synthesis, the carboxylic acid moiety can form amide bonds while the Boc group remains intact.
Cyclopentane Ring Functionalization
The cyclopentane ring undergoes Friedel-Crafts alkylation and Diels-Alder reactions, facilitating the synthesis of polycyclic compounds.
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